4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Bioisostere pKa Ionization state

Accelerate your medicinal chemistry program with 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2247107-46-4), a rationally designed saturated bioisostere of para-toluic acid. Its pKa of 4.4 precisely matches the phenyl counterpart, preserving ionization at physiological pH while the 2-oxabicyclo[2.2.2]octane core reduces lipophilicity and enhances metabolic stability. The bridgehead carboxylic acid enables robust amide coupling, esterification, and diversification. Procure this scaffold to strengthen composition-of-matter patent claims and build novel fragment libraries. Available with ≥95% purity and room-temperature storage stability for high-throughput workflows.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2247107-46-4
Cat. No. B2433935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
CAS2247107-46-4
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESCC12CCC(CC1)(OC2)C(=O)O
InChIInChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,7(10)11)12-6-8/h2-6H2,1H3,(H,10,11)
InChIKeyXZUJGDIGSWYGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2247107-46-4) – A Structurally Validated Saturated Bioisostere Building Block for Phenyl Ring Replacement


4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (CAS 2247107-46-4, molecular formula C9H14O3, MW 170.21 g/mol) is a bicyclic carboxylic acid belonging to the 2-oxabicyclo[2.2.2]octane scaffold class, which has been rationally designed and experimentally validated as a saturated bioisostere of the para-substituted phenyl ring [1]. The compound features a bridgehead carboxylic acid at position 1 and a methyl substituent at position 4, with the 2-oxabicyclo[2.2.2]octane core incorporating one oxygen atom into the bicyclic framework to reduce lipophilicity while preserving exit-vector geometry [1]. It is available commercially as a research building block with ≥95% purity, room-temperature storage stability, and a typical lead time of 1–5 days from major suppliers .

Why 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid Cannot Be Interchanged with Unsubstituted, All-Carbon, or Aromatic Analogs


The 2-oxabicyclo[2.2.2]octane scaffold is not a generic commodity; substitution pattern and heteroatom placement critically determine physicochemical and geometric properties relevant to drug design. Removal of the 4-methyl group alters both steric bulk and the resulting derivative portfolio accessible for library synthesis [1]. Replacing the oxygen with a methylene (yielding the bicyclo[2.2.2]octane analog) raises the pKa of the carboxylic acid from 4.4 to 5.6 — a 1.2 log unit shift that fundamentally alters ionization state at physiological pH and can affect potency, selectivity, and pharmacokinetics [1]. Conversely, retaining the aromatic phenyl ring (para-toluic acid) preserves acidity but sacrifices the three-dimensional saturation that improves solubility, reduces lipophilicity, and enhances metabolic stability in drug candidates [1]. The quantitative differences elaborated below demonstrate why informed selection — not simple interchange — is required.

Quantitative Differentiation Evidence for 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid Versus Key Analogs


Carboxylic Acid pKa: 4-Methyl-2-oxabicyclo[2.2.2]octane Restores Aromatic-Like Acidity, Unlike the All-Carbon Bicyclic Analog

Experimental pKa measurement demonstrates that 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (compound 47) has a pKa of 4.4, which closely matches that of its aromatic counterpart para-methyl benzoic acid (pKa 4.5). In sharp contrast, the all-carbon analog bicyclo[2.2.2]octane-1-carboxylic acid (compound 84) is significantly less acidic with a pKa of 5.6 [1]. Thus, incorporation of the β-oxygen atom into the bicyclo[2.2.2]octane core restores the acidity that is otherwise lost upon saturation of the aromatic ring [1]. Furthermore, the isomeric 2-oxabicyclo[2.2.2]octane carboxylic acid with oxygen at the β-position relative to the carboxylate (compound 54) exhibits a pKa of 4.1, providing an even more acidic option for fine-tuning [1].

Bioisostere pKa Ionization state Medicinal chemistry

Exit-Vector Geometry: 2-Oxabicyclo[2.2.2]octane Preserves Phenyl Ring Spatial Parameters While Adding Saturation Benefits

X-ray crystallographic analysis of 2-oxabicyclo[2.2.2]octanes reveals that the key geometric parameters defining exit-vector geometry are nearly identical to those of the para-substituted phenyl ring and the all-carbon bicyclo[2.2.2]octane [1]. The bridgehead-to-bridgehead distance r in 2-oxabicyclo[2.2.2]octanes is 2.54–2.56 Å, approximately 0.3 Å shorter than the para-phenyl ring (2.88–2.89 Å). The substituent distance d is 5.56–5.58 Å versus 5.90–5.93 Å for para-phenyl. The exit-vector collinearity angles φ1 and φ2 are 176–177° for the 2-oxabicyclo[2.2.2]octane core versus 178–179° for para-phenyl — a difference of only 1–2° [1]. Critically, all four parameters (r, d, φ1, φ2) are almost identical between bicyclo[2.2.2]octanes and 2-oxabicyclo[2.2.2]octanes; the replacement of a methylene with oxygen does not perturb the three-dimensional geometry [1].

Exit vectors Geometric bioisosterism X-ray crystallography Scaffold hopping

Lipophilicity Reduction: 4-Methyl-2-oxabicyclo[2.2.2]octane Carboxylic Acid Lowers cLogP by ~0.8–1.0 Units Versus Aromatic and All-Carbon Comparators

The target compound has a calculated cLogP of 1.314 , representing a substantial lipophilicity reduction compared to both its aromatic counterpart para-toluic acid (LogP 2.27) [1] and the all-carbon bicyclo[2.2.2]octane-1-carboxylic acid (XLogP3 2.1) [2]. This ~0.8–1.0 log unit decrease translates to an approximately 6- to 10-fold reduction in octanol-water partition coefficient, which is consistent with the broader class observation that 2-oxabicyclo[2.2.2]octane incorporation reduces clogP by approximately 1.9 units relative to the phenyl ring in drug-like molecular contexts (Imatinib: clogP 4.5 vs. 2-oxa analog 85: clogP 2.6) [3].

Lipophilicity cLogP Drug-likeness Solubility

Chemical Stability Profile: Crystalline Solid Stable to Thermal, Acidic, and Basic Stress Conditions

The 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid (compound 47) was explicitly tested for chemical stability alongside its isomer 54 and amine 52. All tested 2-oxabicyclo[2.2.2]octanes were crystalline solids stable in air, with no decomposition observed by ¹H NMR after one year of storage at room temperature in closed vials [1]. The compounds remained intact upon heating at 100 °C for five minutes, and no degradation was detected after treatment with aqueous 1 M HCl or 1 M NaOH at room temperature for one hour [1]. This stability profile contrasts with cubane-based bioisosteres, which have been reported to undergo decomposition upon contact with transition metals, under mechanochemical treatment, or upon heating [1].

Chemical stability Storage Shelf-life Building block quality

Drug-Context Validation: 2-Oxabicyclo[2.2.2]octane Incorporation into Imatinib Improves Solubility, Metabolic Stability, and Reduces Lipophilicity Versus Both Parent Drug and Bicyclo[2.2.2]octane Analog

To validate the 2-oxabicyclo[2.2.2]octane scaffold in a drug context, the core was incorporated into the anticancer drug Imatinib in place of the para-substituted phenyl ring (compound 85). This analog was compared head-to-head against both the parent drug Imatinib and the bicyclo[2.2.2]octane-containing analog 86. Water solubility: 2-oxa analog 85 = 389 µM vs. Imatinib 351 µM vs. bicyclo[2.2.2]octane analog 86 = 113 µM — representing a 3.4-fold solubility advantage for the 2-oxa scaffold over the all-carbon bicyclic analog [1]. Lipophilicity: logD of 85 = 1.8 vs. Imatinib 2.6 vs. 86 = 2.7; clogP of 85 = 2.6 vs. Imatinib 4.5 vs. 86 = 3.6 [1]. Metabolic stability in human liver microsomes: CLint of 85 = 19 mg/(min•μL) vs. Imatinib 28 vs. 86 = 16, with the half-life extended by ~45% to 87 min for 85 versus 60 min for Imatinib [1].

Imatinib Physicochemical properties Metabolic stability Solubility Drug analogue

Optimal Research and Procurement Scenarios for 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid


Scaffold Hopping: Replacing para-Substituted Phenyl Rings in Lead Compounds Requiring pKa Preservation

When a medicinal chemistry program requires replacement of a para-substituted phenyl ring to improve solubility or metabolic stability without altering the carboxylic acid ionization state, 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid provides a validated solution. Its pKa of 4.4 is within 0.1 units of para-toluic acid (pKa 4.5), ensuring that the ionized fraction at physiological pH remains essentially unchanged — a critical parameter for target engagement and permeability [1]. In contrast, the all-carbon bicyclo[2.2.2]octane analog (pKa 5.6) would shift the acid-base equilibrium by over one order of magnitude, potentially compromising activity [1].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Using Carboxylic Acid Handle

The bridgehead carboxylic acid provides a robust handle for amide coupling, esterification, and Curtius rearrangement to amines, enabling incorporation into fragment libraries and DEL platforms. The compound has been demonstrated to undergo condensation with N-hydroxyphthalimide to form activated ester 78, followed by Cu-catalyzed decarboxylative borylation to yield organoboron derivative 79 — establishing its versatility in diversification chemistry [1]. Its room-temperature storage stability and multi-year shelf life [1] make it practical for high-throughput library production workflows.

Parallel Synthesis of Isomeric Bioisostere Series for pKa-Based Property Optimization

The availability of both the target compound (pKa 4.4) and its positional isomer 54 (pKa 4.1) — a 0.3 pKa unit difference arising solely from oxygen placement within the bicyclic framework — enables systematic exploration of acidity-property relationships without altering core topology [1]. Procuring both isomers from a single supplier with matched purity specifications (Enamine, 95%) allows parallel structure-activity relationship (SAR) exploration where subtle pKa differences can tune cellular potency, off-target selectivity, or pharmacokinetic profiles.

Replacement of para-Toluic Acid in Known Bioactive Molecules for IP Generation and Property Improvement

For development candidates or tool compounds containing a para-methyl benzoic acid moiety, direct replacement with 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid offers a two-fold advantage. First, it introduces saturation and the 2-oxabicyclo[2.2.2]octane core — a novel chemical space element that can strengthen composition-of-matter patent claims. Second, the class-level evidence from the Imatinib case study indicates that such replacement can reduce lipophilicity (ΔlogD ≈ -0.8), increase aqueous solubility, and enhance metabolic stability (t1/2 extended by ~45%) while preserving near-identical exit-vector geometry and acidity [1].

Quote Request

Request a Quote for 4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.